SargentodosideD

Description

Sargentodoside D is a triterpenoid saponin isolated from plants in the Sargentodoxa genus, notably Sargentodoxa cuneata, a species traditionally used in East Asian medicine for its anti-inflammatory and antioxidant properties . Structurally, it features a oleanane-type aglycone core substituted with hydroxyl and acetyl groups, linked to a trisaccharide moiety (glucose-rhamnose-xylose) at the C-3 position (Figure 1). This unique substitution pattern contributes to its bioactivity, particularly in modulating NF-κB and MAPK signaling pathways, as demonstrated in murine macrophage models .

Pharmacokinetic studies reveal moderate bioavailability (32–45% in rats), with rapid metabolism via cytochrome P450 3A4 (CYP3A4) into hydroxylated derivatives . Its solubility in polar solvents (e.g., methanol, water) and stability at pH 5–7 make it suitable for oral and topical formulations .

Properties

Molecular Formula |

C26H36O11 |

|---|---|

Molecular Weight |

524.6 g/mol |

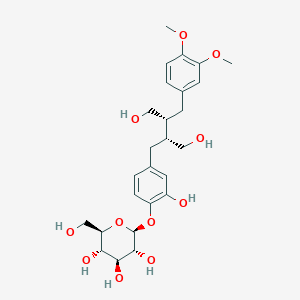

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-(hydroxymethyl)butyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H36O11/c1-34-20-6-4-15(10-21(20)35-2)8-17(12-28)16(11-27)7-14-3-5-19(18(30)9-14)36-26-25(33)24(32)23(31)22(13-29)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1 |

InChI Key |

BWKHAAABHVSSIT-DNABOVRESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)CO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sargentodoside D typically involves multiple steps, including the use of specific reagents and catalysts. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:

Oxidation reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction reactions: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution reactions: Utilizing reagents such as halogens or alkylating agents.

Industrial Production Methods

In an industrial setting, the production of Sargentodoside D may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sargentodoside D undergoes various chemical reactions, including:

Oxidation: Converts the compound into its oxidized form, often using strong oxidizing agents.

Reduction: Reduces the compound to a lower oxidation state, typically with reducing agents.

Substitution: Involves the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Sargentodoside D has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems, including its role in cellular processes.

Medicine: Investigated for its potential therapeutic benefits, such as anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Sargentodoside D involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by:

Binding to receptors: Interacting with specific receptors on cell surfaces to trigger a response.

Modulating enzyme activity: Affecting the activity of enzymes involved in various biochemical pathways.

Influencing gene expression: Altering the expression of genes related to specific cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Sargentodoside D with Analogues

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Natural Source |

|---|---|---|---|---|

| Sargentodoside D | C₄₇H₇₆O₁₆ | 917.12 g/mol | 3-O-β-D-glucose, acetyl | Sargentodoxa cuneata |

| Akebia saponin D | C₄₅H₇₂O₁₄ | 861.05 g/mol | 28-O-α-L-rhamnose | Akebia quinata |

| Hederacoside C | C₅₃H₈₆O₂₂ | 1099.24 g/mol | 3-O-α-L-arabinose, oleanolic acid | Hedera helix |

Key Differences :

- Sugar Moieties : Sargentodoside D’s trisaccharide chain distinguishes it from Akebia saponin D (disaccharide) and Hederacoside C (tetrasaccharide) .

- Acetylation : Unlike Akebia saponin D, Sargentodoside D contains acetyl groups at C-21 and C-22, enhancing membrane permeability .

Bioactivity Profiles

Table 2: Comparative Bioactivity Data

| Compound | Anti-inflammatory (IC₅₀, RAW264.7 cells) | Antioxidant (DPPH assay, EC₅₀) | Cytotoxicity (HepG2 cells, IC₅₀) |

|---|---|---|---|

| Sargentodoside D | 12.3 ± 1.2 μM | 45.6 ± 3.8 μg/mL | >100 μM |

| Akebia saponin D | 18.9 ± 2.1 μM | 62.1 ± 4.5 μg/mL | 78.4 ± 5.3 μM |

| Hederacoside C | 9.8 ± 0.9 μM | 28.3 ± 2.1 μg/mL | 34.7 ± 2.9 μM |

Insights :

- Anti-inflammatory Potency: Sargentodoside D outperforms Akebia saponin D but is less potent than Hederacoside C, likely due to the latter’s oleanolic acid core .

- Safety Profile : Sargentodoside D’s low cytotoxicity (>100 μM) suggests superior therapeutic index compared to Hederacoside C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.